![molecular formula C8H7NO2 B2823277 3,4-Dihydro-benzo[1,4]oxazin-2-one CAS No. 98554-71-3](/img/structure/B2823277.png)

3,4-Dihydro-benzo[1,4]oxazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

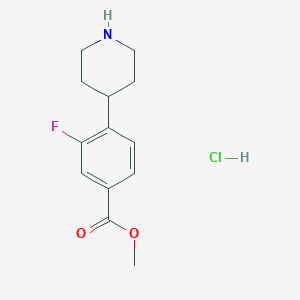

3,4-Dihydro-benzo[1,4]oxazin-2-one is a chemical compound that has been studied for its potential applications in various fields. It has been synthesized through a two-step synthetic protocol . The structure of the compounds was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .

Synthesis Analysis

The synthesis of this compound involves a one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Additionally, a robust and metal catalyst-free method has been developed for the general and green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives .Molecular Structure Analysis

The molecular structure of this compound was established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification .Chemical Reactions Analysis

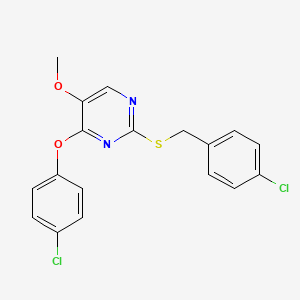

The formation of this compound correlates with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .Scientific Research Applications

Synthesis Methods and Applications

3,4-Dihydro-benzo[1,4]oxazin-2-one compounds have been a focus of research due to their potential applications in biology and medicine. Innovative synthesis methods have been developed, using starting materials like 2-aminophenol, to create various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines (詹淑婷, 2012). The physical, chemical properties, and synthesis of 1,4-oxazines and their benzo derivatives, including dihydro-1,4-oxazines, have been extensively reviewed, offering insights into their potential applications (R. Aitken & K. Aitken, 2008).

Green Synthesis and Pharmaceutical Applications

A green and efficient catalyst-free synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazine has been developed. This method, which is diastereoselective and involves a one-pot multicomponent strategy, provides a wide scope for creating different functionally substituted benzoxazine scaffolds, potentially useful in pharmaceutical applications (N. Kushwaha et al., 2020).

Dual-Acting Agents in Pharmacology

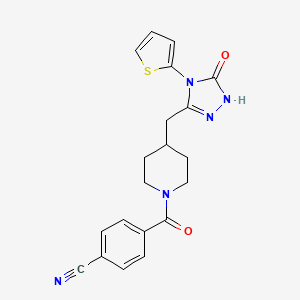

3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been developed as dual-acting agents, showing potential in blocking thromboxane A2 receptors and activating prostacyclin receptors. This suggests their promising role in the treatment of thrombotic and cardiovascular conditions without causing hypotensive side effects (M. Ohno et al., 2006).

Antimicrobial Properties

Triazole-functionalized 2H-benzo[1,4]oxazin-3(4H)-ones have been synthesized and tested for their antimicrobial activities. Molecular docking studies confirm their potential as antimicrobial agents, particularly against Staphylococcus aureus (Rajitha Bollu et al., 2017).

Other Applications

Apart from their use in pharmaceuticals, this compound derivatives have diverse applications, including their role as ligands for cations, luminescent materials, and as reducing agents for precious metal ions (W. Wattanathana et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 3,4-Dihydro-benzo[1,4]oxazin-2-one are Gram-positive and Gram-negative bacteria . This compound has shown potent antimicrobial activity against these bacteria, making it a potential candidate for the development of new antimicrobial agents .

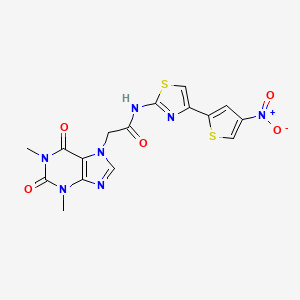

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . The presence of a fluorine atom in the compound plays an important role in enhancing its antimicrobial properties .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, leading to their inhibition .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. The compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for the development of new antimicrobial agents.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a fluorine atom in the compound enhances its antimicrobial properties . .

properties

IUPAC Name |

3,4-dihydro-1,4-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-4,9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBUTMYDZLUVCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2823194.png)

![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(p-tolyl)urea](/img/structure/B2823202.png)

![N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2823203.png)

![N-benzyl-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823205.png)

![(3As,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2823207.png)

![6-chloro-N-[(4-methoxyphenyl)methyl]-5-methyl-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B2823211.png)

![N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2823212.png)

![{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone](/img/structure/B2823214.png)